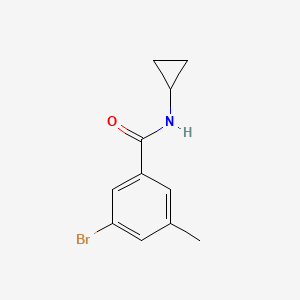
Methyl 2-bromo-3-cyano-5-formylbenzoate
Descripción general
Descripción
Methyl 2-bromo-3-cyano-5-formylbenzoate, or MBFCB, is an organic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is a colorless solid that is soluble in organic solvents. MBFCB is a versatile reagent that has been used in a variety of synthetic transformations, such as the synthesis of substituted benzoates, benzimidazoles, and other heterocycles. It has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. Additionally, MBFCB has been used as a reagent in analytical chemistry, including the determination of metals and other elements in aqueous solutions.
Aplicaciones Científicas De Investigación
MBFCB has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including substituted benzoates, benzimidazoles, and other heterocycles. It has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. Additionally, MBFCB has been used as a reagent in analytical chemistry, including the determination of metals and other elements in aqueous solutions.
Mecanismo De Acción
The mechanism of action of MBFCB is based on its ability to form a strong complex with metals and other elements. It is believed that the complexation of the metal or element with the MBFCB molecule is the first step in the reaction. This complexation then leads to the formation of a product, which can be a metal complex, an organic compound, or a mixture of both.
Biochemical and Physiological Effects
MBFCB is not believed to have any direct biochemical or physiological effects. However, it has been used in the synthesis of pharmaceuticals, dyes, and other compounds, and some of these compounds may have biological activity. Additionally, the complexes formed between MBFCB and metals or other elements may have biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of MBFCB is its versatility and its ability to form strong complexes with metals and other elements. This makes it an ideal reagent for a wide range of synthetic transformations and analytical chemistry applications. However, MBFCB is a toxic compound, and care must be taken to use it safely in the laboratory. Additionally, the reaction of MBFCB with metals or other elements may produce toxic by-products, and these must be disposed of properly.
Direcciones Futuras
The use of MBFCB in organic synthesis, analytical chemistry, and biochemistry is expected to continue to increase in the future. Additionally, MBFCB may be used in the synthesis of new pharmaceuticals, dyes, and other compounds. Furthermore, MBFCB may be used in the development of new analytical techniques and the determination of metals and other elements in aqueous solutions. Finally, MBFCB may be used in the development of new biocatalysts and biosensors.
Propiedades
IUPAC Name |
methyl 2-bromo-3-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-6(5-13)2-7(4-12)9(8)11/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRJTVMYQSEBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)
![(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1409540.png)







![4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1409552.png)

![[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1409557.png)

